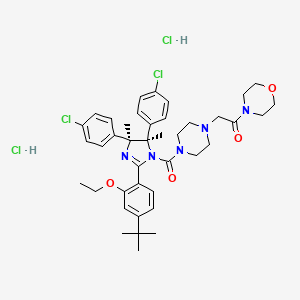

p53 and MDM2 proteins-interaction-inhibitor dihydrochloride

Description

Properties

Molecular Formula |

C40H51Cl4N5O4 |

|---|---|

Molecular Weight |

807.7 g/mol |

IUPAC Name |

2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride |

InChI |

InChI=1S/C40H49Cl2N5O4.2ClH/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45;;/h8-17,26H,7,18-25,27H2,1-6H3;2*1H/t39-,40+;;/m0../s1 |

InChI Key |

LSDSITOZGWIHGA-IBBBAUQKSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of p53-MDM2 Interaction Inhibitors

Audience: Researchers, scientists, and drug development professionals.

The p53-MDM2 Axis: A Critical Regulator of Cell Fate

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a central role in maintaining cellular and genetic stability.[1][2][3] In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 becomes activated and orchestrates a variety of anti-proliferative responses.[1][4][5] These responses include inducing cell cycle arrest to allow for DNA repair, initiating senescence, or triggering apoptosis (programmed cell death) to eliminate irreparably damaged cells.[1][6][7]

The activity of p53 is tightly controlled by its principal negative regulator, the Murine Double Minute 2 (MDM2) oncoprotein.[8][9] MDM2 is an E3 ubiquitin ligase that directly binds to the N-terminal transactivation domain of p53.[10][11] This interaction inhibits p53 through three primary mechanisms:

-

It directly blocks the transactivation domain, preventing p53 from functioning as a transcription factor.[10][12]

-

It promotes the nuclear export of p53 into the cytoplasm.[10][12]

-

It tags p53 with ubiquitin, marking it for degradation by the 26S proteasome.[3][6][10]

Crucially, the MDM2 gene is a direct transcriptional target of p53, creating a negative feedback loop that ensures p53 levels are kept low in normal, unstressed cells.[10][12][13] In approximately 50% of human cancers where the TP53 gene itself is not mutated, this regulatory axis is often hijacked.[12] Overexpression of MDM2 leads to excessive p53 degradation, effectively silencing its tumor-suppressive functions and allowing for unchecked cell proliferation.[8][9][14][15] This makes the p53-MDM2 interaction a prime therapeutic target for reactivating p53 in cancers that retain wild-type p53.[9][12][13][16]

Core Mechanism of Action of p53-MDM2 Inhibitors

p53-MDM2 interaction inhibitors are typically small molecules designed to disrupt the binding between these two proteins.[8][9] The interaction interface is well-characterized, with the MDM2 protein featuring a deep hydrophobic pocket that accommodates an α-helical region of the p53 N-terminus.[12] The binding is primarily mediated by three key hydrophobic residues on p53: Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26).[12]

Inhibitors function as p53 mimetics, occupying this hydrophobic pocket on MDM2 with high affinity and competitively blocking the binding of p53.[8][9][11] By preventing the formation of the p53-MDM2 complex, the inhibitor effectively liberates p53 from its negative regulator.[9] This action prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its rapid stabilization and accumulation within the nucleus of cancer cells.[2][6] The dihydrochloride salt formulation of these inhibitors is a common pharmaceutical strategy to enhance aqueous solubility and stability, facilitating oral bioavailability without altering the fundamental mechanism of the active compound.

Downstream Cellular Consequences of MDM2 Inhibition

The stabilization and accumulation of nuclear p53 restores its potent tumor-suppressive functions. As a sequence-specific transcription factor, activated p53 binds to the promoter regions of a host of target genes, leading to two primary cellular outcomes in cancer cells: cell cycle arrest and apoptosis.[6][8][10]

-

Cell Cycle Arrest: p53 transcriptionally activates the gene CDKN1A, which encodes the protein p21.[6][8] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates CDK2/cyclin complexes, thereby halting cell cycle progression, primarily at the G1/S transition.[6][10] This gives the cell time to repair DNA damage.

-

Apoptosis: If cellular damage is too severe, p53 initiates programmed cell death. It does this by upregulating the expression of pro-apoptotic genes, such as PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein).[6][8] These proteins translocate to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, which executes the apoptotic program.

Notably, the activation of p53 by MDM2 inhibitors has been shown to have a differential effect on tumor versus normal cells. While in tumor cells it robustly induces apoptosis, in normal cells it tends to cause a temporary and reversible cell cycle arrest, providing a potential therapeutic window.[10][17]

Quantitative Analysis of Inhibitor Potency

The efficacy of p53-MDM2 inhibitors is quantified using a variety of biochemical and cell-based assays. Key metrics include binding affinity to MDM2 and the concentration required to inhibit cancer cell growth.

Table 1: Biochemical Binding Affinity of Representative MDM2 Inhibitors

| Compound | Assay Type | Binding Affinity | Reference |

|---|---|---|---|

| Nutlin-3a | ELISA (IC₅₀) | 90 nM | [11] |

| RG7112 | Not Specified (IC₅₀) | 18 nM | [12] |

| Idasanutlin (RG7388) | Not Specified (IC₅₀) | 6 nM | [18] |

| MI-219 | FP (Kᵢ) | 5 nM | [10] |

| MI-63 | FP (Kᵢ) | 3 nM | [17] |

| Compound 5 (spirooxindole) | FP (Kᵢ) | 0.6 nM | [17] |

| PMI (peptide) | ITC (Kₔ) | 3.3 nM |[19] |

FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry; IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; Kₔ: Dissociation constant.

Table 2: Cellular Potency of Representative MDM2 Inhibitors

| Compound | Cell Line | Assay Type | Cellular Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Nutlin-1 | MCF7 | BrdU | 38 µM | [12] |

| Nutlin-2 | MCF7 | BrdU | 1.1 µM | [12] |

| RG7112 | SJSA-1 | SRB | 5.2 µM | [12] |

| Compound 5 (spirooxindole) | SJSA-1 | Cell Titer-Glo | ~0.1 µM | [17] |

| MI-219 | LNCaP | MTS | 0.29 µM |[10] |

IC₅₀ values for cell growth inhibition vary based on the cell line's dependence on the p53-MDM2 axis and the assay used.

Key Experimental Protocols

Verifying the mechanism of action of a p53-MDM2 inhibitor requires a multi-faceted experimental approach, from confirming direct target binding to observing downstream cellular effects.

This competitive assay is commonly used to determine the binding affinity (Kᵢ) of a test compound. It measures the displacement of a fluorescently-labeled p53-derived peptide from the MDM2 protein.

-

Principle: A small, fluorescently-labeled peptide tumbles rapidly in solution, emitting depolarized light (low polarization). When bound to the much larger MDM2 protein, its tumbling slows, and it emits polarized light (high polarization). An inhibitor that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.

-

Key Reagents: Recombinant human MDM2 protein, fluorescently-labeled p53 peptide (e.g., TAMRA-p53₁₇₋₂₉), test inhibitor, assay buffer.

-

Methodology:

-

Create a serial dilution of the test inhibitor.

-

In a microplate, add a fixed concentration of MDM2 and the fluorescent peptide to each well.

-

Add the serially diluted inhibitor to the wells. Include controls for high polarization (MDM2 + peptide) and low polarization (peptide only).

-

Incubate to allow the binding reaction to reach equilibrium.

-

Measure fluorescence polarization using a plate reader.

-

Plot the polarization values against the inhibitor concentration and fit the data to a competitive binding model to calculate the IC₅₀, from which the Kᵢ can be derived.

-

Co-immunoprecipitation (Co-IP) is used to confirm that the inhibitor disrupts the p53-MDM2 interaction within a cellular context.[20]

-

Principle: An antibody specific to MDM2 is used to pull MDM2 out of a cell lysate. If p53 is bound to MDM2, it will be pulled down as well. The presence of p53 in the immunoprecipitated complex is then detected by Western blotting. A successful inhibitor will reduce the amount of p53 that is co-precipitated with MDM2.

-

Key Reagents: Cancer cells with wild-type p53 (e.g., MCF7), test inhibitor, lysis buffer, anti-MDM2 antibody, Protein A/G magnetic beads, anti-p53 antibody for detection.

-

Methodology:

-

Treat cells with the test inhibitor or a vehicle control (e.g., DMSO) for a specified time.

-

Lyse the cells to release proteins while preserving protein-protein interactions.

-

Clarify the lysate by centrifugation.

-

Incubate the lysate with an anti-MDM2 antibody to form antibody-antigen complexes.

-

Add Protein A/G beads to capture the antibody-MDM2 complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-p53 antibody (and an anti-MDM2 antibody as a control) to visualize the proteins. A weaker p53 band in the inhibitor-treated lane indicates disruption of the interaction.

-

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. targetedonc.com [targetedonc.com]

- 8. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]

- 10. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 17. ascentagepharma.com [ascentagepharma.com]

- 18. researchgate.net [researchgate.net]

- 19. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

role of p53-MDM2 pathway in apoptosis

An In-depth Technical Guide on the Core Role of the p53-MDM2 Pathway in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The p53 tumor suppressor protein is a cornerstone of cellular defense against malignant transformation. Its activity, however, is exquisitely controlled, primarily through its interaction with the oncoprotein Murine Double Minute 2 (MDM2). This technical guide provides a comprehensive examination of the p53-MDM2 signaling axis and its central role in executing the apoptotic program. We will dissect the core regulatory feedback loop, the upstream signals that modulate this interaction, and the downstream effector pathways that culminate in programmed cell death. This document includes quantitative data on key interactions, detailed experimental protocols for studying the pathway, and visual diagrams of the critical signaling and experimental workflows.

The Core p53-MDM2 Regulatory Loop

The relationship between p53 and MDM2 forms an elegant autoregulatory feedback loop that is essential for maintaining cellular homeostasis.[1][2] In unstressed, normal cells, p53 levels are kept intentionally low to prevent unwarranted cell cycle arrest or apoptosis.[3] This suppression is primarily orchestrated by MDM2.[3]

MDM2 functions as a p53-specific E3 ubiquitin ligase.[1][4] It binds directly to the N-terminal trans-activation domain of p53, leading to three main inhibitory consequences[4][5][6]:

-

Inhibition of Transcriptional Activity: By binding to the transactivation domain, MDM2 physically blocks p53 from recruiting the transcriptional machinery necessary to activate its target genes.[1][4]

-

Ubiquitination and Proteasomal Degradation: MDM2 catalyzes the attachment of ubiquitin molecules to p53, primarily at six major lysine residues in the C-terminus (K370, K372, K373, K381, K382, and K386).[7] This polyubiquitination marks p53 for degradation by the 26S proteasome.[4][8]

-

Nuclear Export: MDM2 promotes the export of p53 from the nucleus to the cytoplasm, where degradation occurs.[1][5][6]

Crucially, the MDM2 gene is itself a transcriptional target of p53.[4][9] This creates a negative feedback loop: when p53 is stabilized and activated, it induces the expression of its own inhibitor, MDM2, which then acts to turn p53 off.[1][9] This ensures that the p53 response is transient and tightly controlled.

Upstream Regulation: Responding to Cellular Stress

The p53-MDM2 interaction is a dynamic checkpoint that is disrupted in response to a variety of cellular stresses, such as DNA damage, oncogene activation, or hypoxia.[10] These stress signals activate complex signaling cascades that converge on the p53-MDM2 axis to liberate p53 from MDM2's control.

2.1 DNA Damage Response: Upon detection of DNA double-strand breaks, kinases such as Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR) are activated.[10] These kinases phosphorylate both p53 (on residues like Ser15) and MDM2.[10][11] These phosphorylation events disrupt the p53-MDM2 interaction, preventing p53 degradation and leading to its rapid accumulation and activation.[1]

2.2 Oncogene Activation and the Role of ARF: The activation of oncogenes (e.g., Myc, Ras) triggers an anti-cancer "alarm" that is often funneled through the ARF tumor suppressor protein (p14ARF in humans, p19ARF in mice).[10] ARF is a key positive regulator of p53.[12] In response to oncogenic signals, ARF expression increases dramatically.[8] ARF then binds directly to MDM2 and sequesters it within the nucleolus.[1][4][13] This relocalization prevents MDM2 from interacting with and degrading p53 in the nucleoplasm, leading to p53 stabilization and activation.[1][13] ARF can also promote the degradation of MDM2 itself.[14]

p53-Mediated Apoptotic Pathways

Once stabilized and activated, p53 orchestrates apoptosis primarily through its function as a sequence-specific transcription factor, though transcription-independent roles have also been described.[15][16]

3.1 The Intrinsic (Mitochondrial) Pathway: This is the principal mechanism of p53-dependent apoptosis.[11] Activated p53 transcribes a suite of pro-apoptotic genes, with the Bcl-2 family of proteins being the most critical targets.[17][18][19]

-

BH3-Only Proteins (The Initiators): p53 directly activates the transcription of genes encoding "BH3-only" proteins, most notably PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa .[18][19][20][21] These proteins act as sentinels of cellular stress. PUMA and Noxa bind to and inhibit anti-apoptotic Bcl-2 family members (like Bcl-2, Bcl-xL, and Mcl-1).[22]

-

Effector Proteins (The Executioners): The inhibition of anti-apoptotic proteins by PUMA and Noxa liberates the pro-apoptotic "effector" proteins, Bax and Bak .[22] While Bax is also a direct transcriptional target of p53, its induction is often weaker and later than that of PUMA.[18][23] PUMA plays a critical role in promoting the translocation and multimerization of Bax at the mitochondrial outer membrane.[22][23][24]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Oligomerized Bax and Bak form pores in the outer mitochondrial membrane. This crucial event leads to the release of apoptogenic factors from the mitochondrial intermembrane space, including cytochrome c and Smac/DIABLO.[20][25]

-

Apoptosome Formation and Caspase Activation: In the cytosol, released cytochrome c binds to Apaf-1, triggering the formation of a large protein complex called the apoptosome.[20] The apoptosome recruits and activates the initiator caspase, caspase-9.[20] Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[20][25]

3.2 The Extrinsic (Death Receptor) Pathway: In addition to the mitochondrial pathway, p53 can sensitize cells to extrinsic death signals by transcriptionally upregulating death receptors on the cell surface, such as Fas (CD95) and DR5 (TRAIL-R2).[11][17] This enhances the cell's ability to undergo apoptosis in response to external ligands.

3.3 Transcription-Independent Mechanism: Some studies suggest that a fraction of activated p53 can translocate directly to the mitochondria.[17] There, it can engage in transcription-independent functions, such as directly binding to anti-apoptotic proteins like Bcl-xL and Bcl-2, thereby promoting the activation of Bax and Bak to induce MOMP.[17]

Data Presentation

Table 1: Key p53 Target Genes in Apoptosis

| Gene Name | Protein Product | Family/Function | Role in p53-Mediated Apoptosis |

| BBC3 | PUMA | BH3-only Bcl-2 protein | A primary and rapid response gene.[18] Inhibits anti-apoptotic Bcl-2 proteins, leading to Bax/Bak activation.[22] Essential for p53-induced apoptosis in several cell types.[23] |

| PMAIP1 | Noxa | BH3-only Bcl-2 protein | Inhibits anti-apoptotic Bcl-2 family members, particularly Mcl-1 and A1.[21][26] Cooperates with PUMA to induce apoptosis.[17] |

| BAX | Bax | Effector Bcl-2 protein | Directly forms pores in the mitochondrial outer membrane after activation.[18][19] Its activation is a critical downstream event of PUMA induction.[23][24] |

| FAS | Fas/CD95 | Death Receptor (TNFR superfamily) | Increases cell surface expression, sensitizing the cell to apoptosis induced by the Fas ligand (FasL).[11][17] |

| TNFRSF10B | DR5/KILLER | Death Receptor (TNFR superfamily) | Increases cell surface expression, sensitizing the cell to apoptosis induced by the ligand TRAIL.[17] |

| APAF1 | Apaf-1 | Apoptosome component | A core component of the apoptosome, which is essential for activating caspase-9 following cytochrome c release.[17] |

| TP53AIP1 | p53AIP1 | Mitochondrial protein | Localizes to the mitochondrial membrane and is directly involved in p53-dependent mitochondrial apoptosis.[11][21] |

Table 2: Key Protein-Protein Interactions in the Pathway

| Interacting Proteins | Functional Outcome | Notes |

| p53 – MDM2 | Inhibition of p53 activity; Ubiquitination and degradation of p53.[1][4] | The central negative regulatory interaction. Disrupted by stress signals. |

| MDM2 – p14ARF | Sequestration of MDM2 in the nucleolus; Inhibition of MDM2 E3 ligase activity.[4][8] | Key mechanism for p53 activation in response to oncogenic stress.[10] |

| p53 – DNA | Sequence-specific binding to response elements in target gene promoters. | Activates transcription of genes involved in apoptosis (PUMA, Noxa, Bax, etc.).[27] |

| PUMA – Bcl-xL/Bcl-2 | Inhibition of anti-apoptotic function.[22] | Frees Bax and Bak from inhibition, allowing them to oligomerize. |

| Bax – Bax | Homodimerization/Oligomerization | Forms pores in the outer mitochondrial membrane, leading to MOMP.[23][24] |

| Cytochrome c – Apaf-1 | Formation of the apoptosome.[20] | Initiates the caspase cascade by activating caspase-9. |

Mandatory Visualizations

Caption: The p53-MDM2 signaling pathway leading to apoptosis.

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The p53-MDM2 network: from oscillations to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mdm2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Therapeutic opportunities in cancer therapy: targeting the p53-MDM2/MDMX interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death | Semantic Scholar [semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Frontiers | It’s Getting Complicated—A Fresh Look at p53-MDM2-ARF Triangle in Tumorigenesis and Cancer Therapy [frontiersin.org]

- 13. Disruption of the ARF–Mdm2–p53 tumor suppressor pathway in Myc-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scholarly Article or Book Chapter | ARF Promotes MDM2 Degradation and Stabilizes p53: ARF-INK4a Locus Deletion Impairs Both the Rb and p53 Tumor Suppression Pathways | ID: 1v53k613x | Carolina Digital Repository [cdr.lib.unc.edu]

- 15. Mechanisms of p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. article.imrpress.com [article.imrpress.com]

- 19. Bax and BH3-domain-only proteins in p53-mediated apoptosis [imrpress.com]

- 20. portlandpress.com [portlandpress.com]

- 21. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 22. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]

- 23. pnas.org [pnas.org]

- 24. PUMA- and Bax-induced autophagy contributes to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. us.pronuvia.com [us.pronuvia.com]

- 26. The p53 family and programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The transcriptional targets of p53 in apoptosis control | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

An In-depth Technical Guide to the Discovery and Development of p53-MDM2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a central role in preventing malignant transformation by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogene activation.[1][2] In response to such stress, p53 is activated and functions as a transcription factor, inducing genes that lead to cell cycle arrest, senescence, or apoptosis, thereby eliminating potentially cancerous cells.[1][3][4]

In approximately 50% of human cancers, the TP53 gene is mutated, rendering the protein non-functional.[2][5] In many of the remaining cancers, wild-type p53 is retained but its tumor-suppressive function is abrogated by other mechanisms.[6] A primary mechanism of p53 inactivation is its interaction with the oncoprotein Murine Double Minute 2 (MDM2).[6][7] MDM2 is an E3 ubiquitin ligase that binds directly to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9] Furthermore, the expression of the MDM2 gene is itself activated by p53, creating a negative feedback loop that keeps p53 levels in check in normal, unstressed cells.[3][9]

Overexpression of MDM2, found in a significant fraction of human tumors, effectively neutralizes p53, allowing cancer cells to evade apoptosis and continue proliferating.[10][11] This critical dependence of certain cancers on MDM2 for survival has made the p53-MDM2 protein-protein interaction (PPI) a highly attractive target for cancer therapy.[7][12] The therapeutic strategy is straightforward: a small-molecule inhibitor that blocks the p53-binding pocket on MDM2 would disrupt the interaction, prevent p53 degradation, and thereby restore its potent tumor-suppressing activity in cancer cells with wild-type p53.[10][12] This guide provides a technical overview of the p53-MDM2 signaling pathway, the discovery and development of its inhibitors, key experimental protocols, and the clinical landscape of this promising therapeutic approach.

The p53-MDM2 Signaling Pathway

Under normal physiological conditions, p53 protein levels are kept low through a continuous cycle of synthesis and degradation, primarily mediated by MDM2.[9] Upon cellular stress, such as DNA damage or oncogenic signaling, this balance is disrupted. Stress-activated kinases phosphorylate p53 and MDM2, which inhibits their interaction and stabilizes p53.[9] Activated p53 then accumulates in the nucleus, where it binds to the DNA of target genes to initiate programs of cell cycle arrest, DNA repair, or apoptosis.[1][13] One of the genes transcriptionally activated by p53 is MDM2 itself, creating an autoregulatory feedback loop that ensures the p53 response is terminated once the stress is resolved.[9] In tumors where MDM2 is overexpressed, this loop is constitutively active, leading to persistent p53 suppression. p53-MDM2 inhibitors are designed to break this loop, leading to p53 reactivation.

Discovery and Development of Inhibitors

The discovery of small-molecule inhibitors for PPIs has historically been challenging. However, the p53-MDM2 interaction, mediated by a well-defined hydrophobic pocket on MDM2 that accommodates key residues (Phe19, Trp23, Leu26) of p53, proved to be a druggable target.[14][15]

The Nutlin Breakthrough: A significant milestone was the discovery of the "Nutlins" by Roche in 2004.[10] These cis-imidazoline analogs were the first potent and selective, non-peptide small-molecule inhibitors of the p53-MDM2 interaction.[10] Nutlin-3a, the more active enantiomer, binds to the p53-binding pocket of MDM2 with high affinity and effectively displaces p53.[10][14] This discovery validated the therapeutic strategy and provided a crucial chemical scaffold for further development. Optimization of the Nutlin series to improve potency, selectivity, and pharmacokinetic properties led to the development of the first clinical candidates.[10]

Structure-Based Design and Key Scaffolds: Following the Nutlins, structure-based design efforts have yielded several distinct chemical classes of MDM2 inhibitors. These include:

-

Spiro-oxindoles: Developed at the University of Michigan, these compounds exhibit high affinity for MDM2, with some achieving sub-nanomolar binding constants (Ki < 1 nM).[6]

-

Piperidinones: Amgen developed this class, leading to the clinical candidate AMG 232, which demonstrates potent cellular activity.[10]

These efforts have led to a number of compounds entering clinical trials, demonstrating the tractability of targeting the p53-MDM2 interface.[10][16]

Quantitative Data Summary

The following tables summarize key quantitative data for several prominent p53-MDM2 inhibitors that have been investigated in preclinical and clinical settings.

Table 1: In Vitro Binding Affinity and Cellular Potency of Key p53-MDM2 Inhibitors

| Compound (Developer) | Scaffold | MDM2 Binding Affinity (IC50/Ki, nM) | Cellular Potency (IC50, µM) | Cell Lines (p53 status) | Reference(s) |

| Nutlin-3a (Roche) | cis-Imidazoline | IC50 = 90 | 1 - 2 | SJSA-1, HCT116 (WT) | [10] |

| RG7112 (Idasanutlin) (Roche) | cis-Imidazoline | IC50 = 18 | 0.18 - 2.2 | Cancer cell lines (WT) | [10] |

| RG7388 (Idasanutlin) (Roche) | cis-Imidazoline | IC50 = 6 | ~0.03 (average) | Cancer cell lines (WT) | [10] |

| MI-77301 (SAR405838) (Sanofi) | Spiro-oxindole | Ki < 1 | Not specified | Not specified | [6] |

| AMG 232 (Amgen) | Piperidinone | IC50 < 10 | 0.009 - 0.01 | SJSA-1, HCT-116 (WT) | [10] |

| CGM097 (Novartis) | Not Disclosed | Not specified | Not specified | Not specified | [10][17] |

| HDM201 (Novartis) | Not Disclosed | Not specified | Not specified | Not specified | [16][17] |

| DS-3032b (Daiichi Sankyo) | Not Disclosed | Not specified | Not specified | Not specified | [10][16] |

| APG-115 (Ascentage Pharma) | Not Disclosed | Not specified | Not specified | Not specified | [16][18] |

Note: IC50/Ki values can vary based on the specific assay conditions used.

Table 2: Clinical Trial Overview of Selected p53-MDM2 Inhibitors

| Compound | Other Names | Status | Phase(s) | Selected Indications | Reference(s) |

| Idasanutlin | RG7112, RG7388 | Terminated/Active (various trials) | I, II, III | Acute Myeloid Leukemia (AML), Solid Tumors, Polycythemia Vera | [10][18][19] |

| AMG 232 | KRT-232 | Active, Recruiting | I, II | AML, Myelofibrosis, Multiple Myeloma, Brain Cancer | [16] |

| CGM097 | Completed/Terminated | I | Advanced Solid Tumors (p53-WT) | [10][16] | |

| HDM201 | Siremadlin | Active, Recruiting | I, II | Solid Tumors, Liposarcoma, AML | [16] |

| DS-3032b | Milademetan | Active, Recruiting | I, II, III | Solid Tumors, Lymphomas, Liposarcoma | [10][16] |

| APG-115 | Active, Recruiting | I, II | Solid Tumors (in combination with Pembrolizumab) | [16][18] | |

| ALRN-6924 | Active, Recruiting | I, II | Solid Tumors, Peripheral T-Cell Lymphoma | [16] |

Note: Clinical trial status is dynamic and subject to change. This table reflects a snapshot based on available data.

Experimental Protocols

The characterization of p53-MDM2 inhibitors relies on a suite of biophysical and cell-based assays to determine binding affinity, mechanism of action, and cellular efficacy.

Fluorescence Polarization (FP) Assay

This homogeneous, high-throughput assay is widely used for primary screening to identify compounds that disrupt the p53-MDM2 interaction.[15][20]

-

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently tagged p53-derived peptide tumbles rapidly, resulting in low polarization of emitted light.[15][21] When this peptide binds to the much larger MDM2 protein, the resulting complex tumbles more slowly, leading to a high polarization signal.[15] A successful inhibitor will compete with the peptide for binding to MDM2, displacing it and causing the polarization signal to decrease.[15]

-

Methodology:

-

Reagents: Purified N-terminal domain of MDM2 protein; a synthetic, fluorescently labeled peptide corresponding to the p53 transactivation domain (e.g., Rhodamine- or Fluorescein-labeled); assay buffer; test compounds dissolved in DMSO.[15][21]

-

Procedure: In a microplate (typically 384-well), the fluorescent peptide and MDM2 protein are incubated at concentrations that ensure a significant fraction of the peptide is bound.[15]

-

Test compounds are added to the wells.

-

After incubation to reach equilibrium, the fluorescence polarization is measured using a plate reader equipped with polarizing filters.[21]

-

A decrease in polarization indicates inhibition of the p53-MDM2 interaction. IC50 values are calculated from dose-response curves.[20]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity.[22][23]

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One interacting partner (e.g., MDM2) is immobilized on the chip surface. The other partner (e.g., p53 peptide or a small molecule inhibitor) is flowed over the surface in a solution (the analyte). Binding of the analyte to the immobilized ligand causes a change in mass at the surface, which alters the refractive index and is detected as a change in SPR signal (measured in Resonance Units, RU).[24]

-

Methodology:

-

Immobilization: Recombinant MDM2 protein is covalently coupled to a sensor chip (e.g., a CM5 chip).

-

Binding Measurement: A solution containing the analyte (e.g., p53 peptide) at various concentrations is injected over the sensor surface (association phase). This is followed by an injection of buffer alone (dissociation phase).[24]

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to kinetic models to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).[22]

-

Inhibitor Characterization: To determine the IC50 of an inhibitor, various concentrations of the inhibitor are pre-incubated with a constant concentration of MDM2 before being injected over a surface with an immobilized p53 peptide.[22][23]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding interaction, providing a complete thermodynamic profile of the interaction.[25]

-

Principle: ITC measures the heat change (ΔH) that occurs when two molecules interact. One molecule is placed in the sample cell of the calorimeter, and the other is loaded into a syringe and titrated into the cell in small increments. Each injection triggers a heat pulse that is measured relative to a reference cell.[26]

-

Methodology:

-

Sample Preparation: Purified MDM2 protein is placed in the sample cell, and the inhibitor is placed in the titration syringe. Both are in identical buffer solutions to minimize heats of dilution.[27]

-

Titration: The inhibitor is injected into the MDM2 solution in a series of small, precisely measured aliquots.

-

Data Acquisition: The heat change after each injection is measured. As the MDM2 becomes saturated with the inhibitor, the magnitude of the heat change per injection decreases.

-

Data Analysis: The integrated heat per injection is plotted against the molar ratio of the two molecules. This binding isotherm is then fitted to a binding model to determine the binding affinity (K_d), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[25][28]

-

Cellular Assays

Cell-based assays are crucial for confirming that an inhibitor can penetrate cells and engage its target to produce the desired biological effect.[11][29]

-

Principle: These assays measure the downstream consequences of p53 reactivation in cancer cell lines. A key control is to compare the effects in cells with wild-type p53 versus cells with mutated or deleted p53 to confirm the inhibitor's p53-dependent mechanism.[10][29]

-

Common Methodologies:

-

Cell Lines: A panel of cell lines is used, including p53-wild type (e.g., HCT116, SJSA-1, MCF-7) and p53-mutant/null (e.g., SW480, MDA-MB-231).[10][30]

-

Target Engagement & Pathway Activation: Cells are treated with the inhibitor, and lysates are analyzed by Western blot to detect the stabilization and accumulation of p53 protein and the increased expression of its transcriptional targets, such as p21 (CDKN1A) and MDM2 itself.[29]

-

Cell Viability/Proliferation Assays: The effect of the inhibitor on cell growth is measured using assays like MTT, BrdU incorporation, or real-time cell analysis. A potent inhibitor should selectively inhibit the growth of p53-wild type cells.[10]

-

Apoptosis Induction: The induction of programmed cell death is assessed by measuring markers such as caspase-3/7 activation, PARP cleavage, or through Annexin V staining followed by flow cytometry.[29][30]

-

Challenges and Future Directions

Despite significant progress, the clinical development of p53-MDM2 inhibitors has faced challenges.

-

Toxicity: Because p53 is a critical regulator in normal tissues, on-target toxicities, particularly hematological side effects like thrombocytopenia and neutropenia, have been dose-limiting.[2]

-

Resistance: Tumors can develop resistance through various mechanisms, including mutation of p53 (eliminating the target for reactivation) or upregulation of MDMX (also known as MDM4), a homolog of MDM2 that can also inhibit p53 but is not targeted by many first-generation MDM2 inhibitors.[18]

Future strategies are being explored to overcome these hurdles:

-

Combination Therapies: Combining MDM2 inhibitors with other agents, such as chemotherapy, targeted therapies, or immune checkpoint inhibitors, may create synergistic effects and overcome resistance.[18] For example, combining an MDM2 inhibitor with a PD-1 inhibitor is being tested in clinical trials.[18]

-

MDM2/MDMX Dual Inhibitors: Compounds that can inhibit both MDM2 and MDMX are being developed to address a key resistance mechanism.

-

Targeted Degradation (PROTACs): An emerging strategy involves creating Proteolysis-Targeting Chimeras (PROTACs) that link an MDM2-binding molecule to an E3 ligase ligand. This induces the degradation of MDM2 protein rather than just inhibiting its function, which may offer a more profound and durable effect.[7]

Conclusion

The inhibition of the p53-MDM2 interaction represents a rational and validated strategy for cancer therapy. The journey from the initial discovery of the Nutlins to the multiple inhibitors now in late-stage clinical trials highlights the power of structure-based drug design and a deep understanding of the underlying biology. While challenges related to toxicity and resistance remain, ongoing research into combination therapies, dual inhibitors, and novel modalities like PROTACs promises to further refine this therapeutic approach. For the significant population of cancer patients whose tumors retain wild-type p53, the reactivation of this powerful tumor suppressor holds the potential to transform treatment paradigms.

References

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. cusabio.com [cusabio.com]

- 4. raybiotech.com [raybiotech.com]

- 5. P53 signaling pathway | PDF [slideshare.net]

- 6. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

- 7. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 13. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. massivebio.com [massivebio.com]

- 17. Discovery of Potent and Selective p53-MDM2 Protein-Protein Interaction Inhibitors as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorescence Polarization Assay [bio-protocol.org]

- 22. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - Analyst (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Dual-channel surface plasmon resonance monitoring of intracellular levels of the p53-MDM2 complex and caspase-3 induced by MDM2 antagonist Nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Interface: A Technical Guide to the Binding Affinity and Kinetics of p53-MDM2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, represents a pivotal checkpoint in cellular homeostasis. In many cancers, the p53 pathway is inactivated not by mutation of the TP53 gene itself, but by the overexpression of MDM2, which sequesters p53 and targets it for proteasomal degradation. The therapeutic strategy of inhibiting the p53-MDM2 interaction to reactivate endogenous p53 has thus emerged as a promising avenue in oncology. This technical guide delves into the core principles of p53-MDM2 inhibitor binding, focusing on the quantitative measures of affinity and the kinetics that govern these interactions. While specific data for dihydrochloride salts of these inhibitors are not extensively published in peer-reviewed literature, the principles and data presented herein for parent compounds are fundamental. The formulation of these inhibitors as dihydrochloride salts is a strategic pharmaceutical approach to enhance solubility and bioavailability, critical parameters for clinical translation.

The p53-MDM2 Signaling Pathway: A Delicate Balance

Under normal physiological conditions, p53 levels are kept low through a tightly regulated negative feedback loop with MDM2. p53, a transcription factor, can bind to the promoter of the MDM2 gene and upregulate its expression. In turn, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation. Cellular stress signals, such as DNA damage or oncogenic signaling, disrupt this interaction, leading to p53 stabilization and activation. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence, thereby preventing the propagation of damaged cells.

The p53-MDM2 signaling pathway and point of inhibitor intervention.

Quantitative Analysis of Inhibitor Binding Affinity

The potency of a p53-MDM2 inhibitor is fundamentally determined by its binding affinity for MDM2. Several key parameters are used to quantify this interaction:

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the binding of p53 to MDM2 by 50%. It is a functional measure of potency and is assay-dependent.

-

Ki (Inhibition constant): An intrinsic measure of the affinity of an inhibitor for its target. It is independent of the assay conditions and is calculated from the IC50 value and the affinity of the natural ligand (p53 peptide) for the target.

-

Kd (Dissociation constant): The equilibrium constant for the dissociation of the inhibitor-MDM2 complex. A lower Kd value indicates a higher binding affinity.

The following tables summarize the binding affinities of several potent p53-MDM2 inhibitors that are currently in clinical development. While the specific salt form is not always detailed in the primary literature, the data provides a strong indication of the potency of the active pharmaceutical ingredient. The use of a dihydrochloride salt is a common strategy to improve the solubility and handling of such compounds. By forming HCl salts, many p53-MDM2 antagonists have demonstrated significantly improved water solubility, a critical factor for oral bioavailability.

| Inhibitor | Assay Type | Target | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |

| SAR405838 (MI-77301) | Fluorescence Polarization | MDM2 | 0.88 | - | - | [1][2] |

| AMG 232 (Navtemadlin) | Surface Plasmon Resonance | MDM2 | - | 0.6 | 0.045 | [3][4] |

| Idasanutlin (RG7388) | HTRF | MDM2 | - | 6 | - | [5][6] |

| Nutlin-3a | - | MDM2 | - | 90 | - | [7] |

Understanding Binding Kinetics: The On and Off Rates

Beyond simple affinity, the kinetics of inhibitor binding—the rates of association (kon) and dissociation (koff)—provide a more dynamic understanding of the drug-target interaction. A long residence time (low koff) at the target can lead to a more durable pharmacological effect. Surface Plasmon Resonance (SPR) is a powerful technique for measuring these kinetic parameters in real-time.

| Inhibitor | kon (M-1s-1) | koff (s-1) | Kd (nM) | Reference |

| AMG 232 (Navtemadlin) | Data not publicly available | Data not publicly available | 0.045 | [3] |

Experimental Protocols for Assessing Binding Affinity and Kinetics

Accurate determination of binding parameters is crucial for the characterization and optimization of p53-MDM2 inhibitors. The following sections outline the principles and generalized protocols for the most common experimental techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of association and dissociation events, providing both kinetic and affinity data.

Generalized workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Methodology:

-

Protein and Reagent Preparation:

-

Recombinantly express and purify the N-terminal domain of human MDM2 (e.g., residues 1-125).

-

Prepare a running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Dissolve the p53-MDM2 inhibitor (e.g., dihydrochloride salt) in a suitable solvent (e.g., DMSO) and prepare a dilution series in the running buffer.

-

-

Immobilization of MDM2:

-

Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the purified MDM2 protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Kinetic Analysis:

-

Inject the serially diluted inhibitor solutions over the MDM2-functionalized surface at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

Regenerate the sensor surface between inhibitor injections using a pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Generalized workflow for Isothermal Titration Calorimetry (ITC).

Detailed Methodology:

-

Sample Preparation:

-

Dialyze the purified MDM2 protein and dissolve the inhibitor in the same buffer (e.g., 20 mM phosphate buffer, pH 7.5, 150 mM NaCl) to minimize heats of dilution.

-

Degas both the protein and inhibitor solutions to prevent air bubbles in the calorimeter.

-

Load the MDM2 solution (e.g., 20 µM) into the sample cell and the inhibitor solution (e.g., 200 µM) into the injection syringe.

-

-

Titration:

-

Perform a series of small injections (e.g., 2 µL) of the inhibitor solution into the MDM2 solution at a constant temperature (e.g., 25 °C).

-

Allow the system to reach equilibrium after each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to MDM2.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n). The entropy (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa, where Ka = 1/Kd).

-

Fluorescence Polarization (FP) Competition Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (probe) upon binding to a larger molecule. In a competition assay, an unlabeled inhibitor competes with a fluorescently labeled p53 peptide for binding to MDM2, causing a decrease in fluorescence polarization. This allows for the determination of the inhibitor's IC50 and subsequently its Ki.

Workflow for a Fluorescence Polarization (FP) competition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Synthesize and purify a fluorescently labeled p53 peptide (e.g., fluorescein-labeled p53 peptide 13-29).

-

Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Prepare a serial dilution of the test inhibitor.

-

-

Assay Setup:

-

In a microplate, add the assay buffer, a fixed concentration of MDM2 protein, and the fluorescently labeled p53 peptide.

-

Add the serially diluted inhibitor to the wells.

-

Include control wells with no inhibitor (maximum polarization) and no MDM2 (minimum polarization).

-

-

Measurement and Analysis:

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent peptide and Kd is its dissociation constant for MDM2.

-

Conclusion

The development of small molecule inhibitors targeting the p53-MDM2 interaction is a testament to the power of structure-based drug design. The compounds discussed represent a class of highly potent and selective agents with demonstrated preclinical and clinical activity. The rigorous characterization of their binding affinity and kinetics using techniques such as SPR, ITC, and FP is fundamental to understanding their mechanism of action and optimizing their therapeutic potential. While specific data for dihydrochloride salts remains largely proprietary, the use of such formulations is a critical step in translating these potent molecules into effective and bioavailable medicines for the treatment of cancer. This guide provides the foundational knowledge and experimental frameworks for researchers to further explore and contribute to this exciting field of drug discovery.

References

- 1. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies of p53-MDM2 Inhibitor Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of p53-MDM2 inhibitor dihydrochlorides, a promising class of targeted anticancer agents. By disrupting the interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2), these inhibitors reactivate p53's potent tumor-suppressive functions, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth in various preclinical cancer models. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the core biological pathways and workflows.

Core Mechanism of Action: Restoring p53 Function

In normal cells, p53 activity is tightly controlled by MDM2 through a negative feedback loop. MDM2, an E3 ubiquitin ligase, binds to p53, promoting its degradation and thereby keeping its levels low.[1] In many cancers with wild-type TP53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis and proliferate uncontrollably.[1] p53-MDM2 inhibitors are small molecules designed to fit into the p53-binding pocket of MDM2, disrupting this interaction. This blockage prevents p53 degradation, leading to the accumulation of functional p53 protein, which can then transcriptionally activate its target genes to induce cell cycle arrest or apoptosis.[1][2]

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo activities of several p53-MDM2 inhibitor dihydrochlorides that have undergone significant preclinical investigation.

In Vitro Cell Proliferation Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the IC50 values of various p53-MDM2 inhibitors against a panel of human cancer cell lines.

Table 1: In Vitro IC50 Values of p53-MDM2 Inhibitors in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Reference(s) |

| AMG-232 | SJSA-1 | Osteosarcoma | Wild-Type | 9.1 | [3] |

| HCT116 | Colorectal Carcinoma | Wild-Type | 10 | [3] | |

| ACHN | Renal Cell Carcinoma | Wild-Type | 23.8 | [4] | |

| A1207 | Glioblastoma | Wild-Type | 200 | [5] | |

| DBTRG-05MG | Glioblastoma | Wild-Type | 190 | [5] | |

| U87MG | Glioblastoma | Wild-Type | 350 | [5] | |

| U373MG | Glioblastoma | Mutant | 27,360 | [5] | |

| LN18 | Glioblastoma | Mutant | 18,540 | [5] | |

| APG-115 (Alrizomadlin) | MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 26.8 | [6] |

| MV-4-11 | Acute Myeloid Leukemia | Wild-Type | 165.9 | [6] | |

| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 315.6 | [6] | |

| AGS | Gastric Adenocarcinoma | Wild-Type | 18.9 | [7] | |

| MKN45 | Gastric Adenocarcinoma | Wild-Type | 103.5 | [7] | |

| HL-60 | Acute Promyelocytic Leukemia | Null | 2,558.3 | [6] | |

| SKM-1 | Acute Myeloid Leukemia | Mutant | 8,947.3 | [6] | |

| Navtemadlin (KRT-232) | SJSA-1 | Osteosarcoma | Wild-Type | 9.1 | [1] |

| Siremadlin (HDM201) | Nalm-6 | B-cell Precursor Leukemia | Wild-Type | 146 | [8] |

| OCI-Ly3 | Diffuse Large B-cell Lymphoma | Wild-Type | ≤ 146 | [8] | |

| HAL-01 | B-cell Precursor Leukemia | Wild-Type | ≤ 146 | [8] | |

| Ramos | Burkitt's Lymphoma | Mutant | > 10,000 | [8] | |

| Raji | Burkitt's Lymphoma | Mutant | > 10,000 | [8] | |

| Pfeiffer | Diffuse Large B-cell Lymphoma | Null | > 10,000 | [8] |

In Vivo Antitumor Efficacy

The in vivo efficacy of p53-MDM2 inhibitors is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 2: In Vivo Efficacy of p53-MDM2 Inhibitors in Xenograft Models

| Compound | Cancer Type | Xenograft Model | Dosing Schedule | Key Findings | Reference(s) |

| AMG-232 | Osteosarcoma | SJSA-1 | 7.5, 15, 30, 60 mg/kg, oral, once daily | Dose-dependent tumor growth inhibition; complete regression in 10/12 mice at 60 mg/kg.[3][4] | [3][4] |

| Colorectal Carcinoma | HCT116 | 100 mg/kg, oral, twice daily | Resulted in tumor stasis. | [9] | |

| APG-115 (Alrizomadlin) | Non-Small Cell Lung Cancer (STK11 mutant) | Patient-Derived Xenograft (PDX) | Not specified | 66% response rate in PDX models. | [10] |

| Multiple Myeloma | H929 | Not specified | 50% tumor growth inhibition in combination with pomalidomide. | [11] | |

| Multiple Myeloma | MOLP-8 | Not specified | 36.2% tumor growth inhibition in combination with pomalidomide. | [11] | |

| Navtemadlin (KRT-232) | Myelofibrosis | Murine Model | Not specified | Significant inhibition of tumor growth. | [5][12] |

| Glioblastoma (MDM2 amplified) | Orthotopic PDX in immunodeficient mice | 25 mg/kg | Doubled survival. | [4] | |

| Siremadlin (HDM201) | Solid Tumors & Acute Leukemia | Patient-Derived Xenograft | Various | Demonstrated single-agent activity. | [6][10] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments commonly cited in the preclinical evaluation of p53-MDM2 inhibitors.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the concentration-dependent effect of the p53-MDM2 inhibitor on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The p53-MDM2 inhibitor dihydrochloride is serially diluted to a range of concentrations (e.g., 0.0005–10 μM) and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated for 1-4 hours. The resulting formazan crystals are dissolved with a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 490 nm).

-

CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal, which is proportional to the number of viable cells, is measured using a luminometer.

-

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis for p53 Pathway Activation

Objective: To detect the upregulation of p53 and its downstream target proteins (e.g., p21, MDM2, PUMA) following treatment with a p53-MDM2 inhibitor.

Protocol:

-

Cell Treatment and Lysis: Cancer cells are treated with the inhibitor at various concentrations for a specified time (e.g., 24 hours). Cells are then harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (p53, p21, MDM2, PUMA) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of a p53-MDM2 inhibitor in a living organism.

Protocol:

-

Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 SJSA-1 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³). Tumor volume is measured regularly using calipers.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The p53-MDM2 inhibitor is administered orally via gavage at different dose levels and schedules (e.g., once or twice daily). The control group receives the vehicle.

-

Monitoring: Tumor volumes and body weights are measured throughout the study (e.g., twice a week).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volumes of the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested at different time points after the last dose to analyze the expression of p53 target genes (e.g., p21) by methods like quantitative RT-PCR or immunohistochemistry.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the p53-MDM2 inhibitor.

Protocol:

-

Dosing: The compound is administered to animals (e.g., mice or rats) via intravenous (IV) and oral (PO) routes at a specific dose.

-

Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Half-life.

-

Clearance (CL): Volume of plasma cleared of the drug per unit time.

-

Volume of distribution (Vd): Apparent volume into which the drug distributes.

-

Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

-

Conclusion

The preclinical data for p53-MDM2 inhibitor dihydrochlorides, including compounds like AMG-232, APG-115, Navtemadlin, and Siremadlin, demonstrate a potent and selective mechanism of action that successfully reactivates the p53 tumor suppressor pathway. This leads to significant antitumor activity in a wide range of cancer models harboring wild-type TP53. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising class of anticancer agents. Further research will be crucial to optimize dosing schedules, identify predictive biomarkers, and explore rational combination therapies to maximize the clinical potential of p53-MDM2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APG-115 synergizes with bortezomib to induce apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Dihydrochloride Salt Form in Drug Design: A Technical Guide

An In-depth Examination of Dihydrochloride Salts for Optimizing Pharmaceutical Actives

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step that can significantly influence the drug's performance and developability. Among the various salt forms, the hydrochloride salt is the most common choice for basic drug candidates, with the dihydrochloride form being a key strategy for molecules possessing two or more basic centers.[1][2] This technical guide provides a comprehensive overview of the dihydrochloride salt form, detailing its impact on physicochemical and biopharmaceutical properties, and outlining the experimental protocols necessary for its characterization.

Core Principles of Dihydrochloride Salt Formation

Salt formation is a widely used technique to enhance the properties of ionizable drug molecules.[3] For weakly basic drugs, which constitute a significant portion of new chemical entities, forming a salt with an acid can dramatically improve characteristics like solubility, stability, and dissolution rate.[4][5]

A dihydrochloride salt is formed when a molecule with at least two basic functional groups (e.g., amines) reacts with two equivalents of hydrochloric acid. The "pKa rule" is a fundamental principle guiding this process: for a stable salt to form, the pKa of the basic drug should be at least two to three pH units higher than the pKa of the acidic counterion.[2][4] This significant difference ensures a complete proton transfer from the acid to the base, resulting in a stable ionic salt.

Impact on Physicochemical Properties

The conversion of a free base to a dihydrochloride salt can profoundly alter its physical and chemical properties.

2.1. Enhanced Aqueous Solubility and Dissolution Rate One of the primary motivations for creating a dihydrochloride salt is to increase the aqueous solubility of a poorly soluble API.[4][5][6][7] The ionic nature of the salt allows for more favorable interactions with water molecules compared to the often more lipophilic free base. This increased solubility is frequently accompanied by an enhanced dissolution rate, which is the speed at which the solid drug dissolves in a medium.[1][7] A faster dissolution rate can be crucial for achieving therapeutic concentrations of the drug in the body.[8]

2.2. Improved Stability Salt formation can protect chemically labile functional groups and lock the molecule into a more stable crystalline lattice, thereby improving both chemical and physical stability.[1][4][6] This can lead to a longer shelf-life and prevent degradation of the API.[5] However, it is not a universal rule that salts are more stable; the introduction of a counterion can sometimes open new degradation pathways or lead to physical instability, such as disproportionation back to the free base.[1][9]

2.3. Modified Hygroscopicity Hygroscopicity, the tendency of a substance to absorb moisture from the air, is another critical parameter. While some hydrochloride salts can be non-hygroscopic, others may readily absorb water, which can affect the drug's stability, processability, and packaging requirements.[2] For example, ranitidine hydrochloride is known to be hygroscopic, but its improved absorption profile made it a successful drug, with the hygroscopicity being managed through appropriate packaging.[2]

2.4. Altered Solid-State Properties Converting a low-melting-point free base into a higher-melting-point salt can be advantageous for manufacturing processes like milling and granulation.[10] The crystalline nature of salts is generally preferred over amorphous forms as it often leads to better flow properties and more predictable performance.[4]

Biopharmaceutical Considerations

The changes in physicochemical properties directly influence the drug's behavior in vivo.

3.1. Bioavailability Enhancement Improved solubility and faster dissolution often translate to enhanced oral bioavailability.[6][7] By ensuring the drug is in solution in the gastrointestinal tract, it is more readily available for absorption into the bloodstream.[11] Levocetirizine dihydrochloride, for instance, is an orally active H1-receptor antagonist where the salt form facilitates its therapeutic use.[12]

3.2. The Common-Ion Effect A potential challenge for hydrochloride salts is the "common-ion effect." In the acidic environment of the stomach, the high concentration of chloride ions can suppress the dissolution of the hydrochloride salt, potentially reducing its solubility and absorption.[2][13][14] This phenomenon must be evaluated during preformulation studies.

3.3. Salt Disproportionation Salt disproportionation is the conversion of the salt form back into its neutral free base.[9] This can occur during manufacturing or storage, particularly in the presence of moisture or alkaline excipients in a formulation.[1] Such a conversion can negatively impact the product's stability and performance, as the free base often has lower solubility and dissolution rates.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative dihydrochloride salts compared to their corresponding free bases.

Table 1: Comparison of Aqueous Solubility for Selected APIs

| Drug | Form | Aqueous Solubility | Fold Increase | Reference |

| KRM-II-81 | Free Base | 467.5 ± 1 µg/mL | - | [3] |

| KRM-II-81 | HCl Salt | 5563 ± 15 µg/mL | ~12x | [3] |

| IIIM-290 | Free Base | 0.25 mg/mL | - | [15] |

| IIIM-290 | HCl Salt | 11.2 mg/mL | 45x | [15] |

| Bedaquiline | Free Base | < 0.0001 mg/mL (approx.) | - | [16] |

| Bedaquiline | HCl Salt | 0.6437 mg/mL | >6400x | [16] |

Table 2: Physicochemical Properties of Levocetirizine Dihydrochloride

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅ClN₂O₃·2HCl | [17] |

| Molecular Weight | 461.82 g/mol | [17][18] |

| Description | White to almost white powder | [17] |

| Solubility | Freely soluble in water | [17] |

| Indication | Allergic rhinitis, Chronic idiopathic urticaria | [12][17][19] |

Visualizations of Key Processes

The following diagrams illustrate critical workflows and concepts in the development of dihydrochloride drug salts.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. pharmaoffer.com [pharmaoffer.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmtech.com [pharmtech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. bjcardio.co.uk [bjcardio.co.uk]

- 12. fda.gov [fda.gov]

- 13. rjpdft.com [rjpdft.com]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DailyMed - LEVOCETIRIZINE DIHYDROCHLORIDE- levocetirizine dihydrochloride tablet [dailymed.nlm.nih.gov]

- 18. Levocetirizine Dihydrochloride | C21H27Cl3N2O3 | CID 9955977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Levocetirizine – Uses, Side Effects, Composition and Price [pacehospital.com]

The p53-MDM2 Pathway: A Technical Guide to its Role and Investigation in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 stands as a critical guardian of the genome, orchestrating cellular responses to a variety of stress signals to prevent malignant transformation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation, creating an essential autoregulatory feedback loop. Disruption of this delicate balance, primarily through mutations in the TP53 gene or amplification and overexpression of the MDM2 gene, is a hallmark of a vast number of human cancers. This technical guide provides an in-depth exploration of the p53-MDM2 pathway, its alteration in specific cancer types, and detailed methodologies for its investigation. Quantitative data on the prevalence of these alterations are presented for comparative analysis, and key experimental protocols are outlined to facilitate further research and drug development efforts targeting this critical cancer axis.

The Core of the Guardian's Leash: The p53-MDM2 Signaling Pathway

The p53 protein is a transcription factor that, in response to cellular stress such as DNA damage, oncogene activation, and hypoxia, can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[1][2] The murine double minute 2 (MDM2) protein is the principal cellular antagonist of p53.[3][4]

The interaction between p53 and MDM2 forms a negative feedback loop that is crucial for maintaining cellular homeostasis.[1][5] Under normal, unstressed conditions, p53 is kept at low levels. One of the genes transcriptionally activated by p53 is MDM2.[1][5] The resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, critically, functioning as an E3 ubiquitin ligase to promote the ubiquitination and subsequent degradation of p53 by the proteasome.[4][6][7] This ensures that p53 activity is tightly controlled and terminated once the cellular stress has been resolved.

Several mechanisms can disrupt this regulatory loop to allow for p53 activation. For instance, in response to DNA damage, kinases such as ATM can phosphorylate both p53 and MDM2, which impairs their interaction and leads to p53 stabilization and activation.[3] Another key regulator is the tumor suppressor protein p14ARF (p19ARF in mice), which is induced by oncogenic stress.[6] p14ARF can sequester MDM2 in the nucleolus, preventing it from targeting p53 for degradation and thus leading to p53 accumulation and activation.[6]

Aberrations in the p53-MDM2 Pathway Across Cancer Types

The critical role of the p53-MDM2 pathway in tumor suppression makes it a frequent target for disruption in cancer. The two primary mechanisms of inactivation are direct mutation of the TP53 gene or the amplification/overexpression of MDM2.

TP53 Gene Mutations